5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Description
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid is a polycyclic aromatic compound featuring a fused dihydrofuro-benzodioxine core with a bromine atom at position 5, a methyl group at position 7, and a carboxylic acid moiety at position 6. The bromine substituent likely enhances electrophilicity and binding affinity to biological targets, while the carboxylic acid group may improve solubility and interaction with enzymes or receptors .
Properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydrofuro[3,2-h][1,4]benzodioxine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5/c1-5-6-4-7(13)10-11(17-3-2-16-10)9(6)18-8(5)12(14)15/h4H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKZMRLNUJAGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C3C(=C(C=C12)Br)OCCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves the following key steps:
- Construction of the benzodioxine core,
- Formation of the dihydrofuran ring fused to the benzodioxine,
- Introduction of the methyl substituent,
- Selective bromination at the 5-position,
- Installation or preservation of the carboxylic acid at the 8-position.
Detailed Preparation Methods
Synthesis of the Benzodioxine Core
- Starting materials: Catechol derivatives or appropriately substituted hydroquinones are commonly used as precursors.
- Method: The benzodioxine ring is typically formed by etherification of adjacent hydroxyl groups with a suitable dihalide or by intramolecular cyclization under acidic or basic conditions.
- Conditions: Acid catalysis (e.g., using p-toluenesulfonic acid) or base-promoted cyclization in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Formation of the Dihydrofuran Ring
- Approach: The dihydrofuran ring is formed by cyclization involving an alkene or alcohol side chain adjacent to the benzodioxine system.
- Reagents: Use of dehydrating agents or intramolecular nucleophilic substitution to close the ring.
- Typical conditions: Heating in the presence of acid catalysts or under reflux with dehydrating agents.
Introduction of the Methyl Group at 7-Position
- Method: Methylation can be achieved via electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternative: Use of methyl-substituted starting materials to incorporate the methyl group early in the synthesis.
Selective Bromination at the 5-Position
- Reagents: Bromination is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS).
- Selectivity: Achieved by controlling reaction conditions such as temperature, solvent, and reaction time to target the 5-position selectively.
- Solvents: Common solvents include dichloromethane, chloroform, or acetic acid.
- Catalysts: Lewis acids may be used to enhance selectivity.
Installation of the Carboxylic Acid Group at the 8-Position
- Approach 1: Direct carboxylation of a suitable precursor using carbon dioxide under pressure in the presence of a base.
- Approach 2: Oxidation of a methyl or aldehyde group at the 8-position using oxidizing agents such as potassium permanganate or chromium-based reagents.
- Alternative: Use of protected carboxylic acid derivatives that are deprotected in the final step.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzodioxine ring formation | Catechol derivative, dihalide, acid catalyst | 70-85 | Requires dry conditions |
| Dihydrofuran ring closure | Acid catalysis, reflux in THF | 65-80 | Intramolecular cyclization |
| Methylation at 7-position | Methyl iodide, K2CO3, acetone, reflux | 75-90 | Electrophilic aromatic substitution |
| Bromination at 5-position | NBS, dichloromethane, 0-5 °C | 60-80 | Controlled to avoid polybromination |
| Carboxylation/oxidation | CO2 under pressure/base or KMnO4 oxidation | 50-75 | Final functional group installation |
Analysis of Preparation Methods
- Advantages:
- Stepwise approach allows for control over regioselectivity and functional group compatibility.
- Use of common reagents and solvents facilitates scalability.
- Limitations:
- Bromination step requires careful control to avoid overbromination.
- Oxidation/carboxylation may affect sensitive ring systems.
- Multi-step synthesis may reduce overall yield.
Insights from Patents and Related Literature
- Patent US9562053B2 describes synthesis of benzo-fused heterocyclic derivatives with similar ring systems and substituents, including methods for selective halogenation and functionalization of aromatic rings, which can be adapted for this compound's preparation.
- The patent emphasizes the use of mild brominating agents and controlled reaction conditions to achieve regioselective substitution.
- It also discusses the use of protective groups to safeguard sensitive functionalities during multi-step syntheses.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Challenges | Optimization Strategies |
|---|---|---|---|
| Benzodioxine ring formation | Catechol + dihalide, acid catalyst | Ring closure efficiency | Use dry solvents, control temp |
| Dihydrofuran ring closure | Acid catalysis, reflux in THF | Side reactions | Optimize acid concentration |
| Methylation | Methyl iodide, base, reflux | Overmethylation | Stoichiometric control |
| Bromination | NBS or Br2, low temp, inert solvent | Polybromination | Temperature and time control |
| Carboxylation/Oxidation | CO2 + base or KMnO4 | Ring oxidation | Use mild oxidants, protect rings |
Chemical Reactions Analysis
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Analogues
Role of Bromine: Bromination at position 5 in benzofuran derivatives (e.g., compound 4) correlates with cytotoxic activity against cancer cell lines. However, brominated compounds generally exhibit lower cytotoxicity compared to their non-brominated precursors, suggesting bromine may modulate reactivity or metabolic stability .
Substituent Effects: Diethylaminoethoxy Group: In compound 5, the addition of a diethylaminoethoxy side chain at position 7 enhances antifungal activity, likely due to improved membrane penetration or target binding . Carboxylic Acid Moieties: Quinoxaline derivatives (e.g., compound 10) with carboxylic acid groups demonstrate potent antibacterial activity, possibly through interference with bacterial DNA gyrase or topoisomerase IV .
Core Structure Influence: Benzofuran vs. Quinoxaline Derivatives: The hexahydropyrido-quinoxaline scaffold in compound 10 supports antibacterial activity, highlighting the importance of nitrogen-rich heterocycles in targeting bacterial enzymes .
Research Implications and Gaps
- Target Compound Hypotheses: The dihydrofuro-benzodioxine core of the target compound may combine the bioactivity profiles of benzofuran (cytotoxicity) and quinoxaline (antibacterial) derivatives. Experimental validation is required to confirm these hypotheses.
- Synthetic Challenges: The fused oxygen-rich ring system in the target compound may pose synthetic hurdles compared to simpler benzofuran or quinoxaline analogs.
- Contradictions : While bromine generally reduces cytotoxicity in benzofurans , its role in benzodioxines remains unexplored.
Biological Activity
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid (CAS Number: 933682-36-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that integrates a brominated furo-benzodioxine core with a carboxylic acid functional group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzodioxine compounds exhibit significant anticancer activities. For instance, the synthesized derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings suggest that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Binding Affinity
A notable aspect of this compound is its ability to bind with human serum albumin (HSA). This binding is critical as it influences the drug's pharmacokinetics and bioavailability. Studies have shown that the compound exhibits low micromolar binding affinity to HSA, indicating a favorable absorption and distribution profile .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One effective approach involves a one-pot green multicomponent reaction using eco-friendly solvents and catalysts. This method not only enhances yield but also minimizes environmental impact .
Case Studies
| Study | Findings |
|---|---|
| In vitro Anticancer Activity | Demonstrated significant apoptosis induction in cancer cell lines. |
| Antimicrobial Testing | Showed moderate effectiveness against Staphylococcus aureus and E. coli. |
| Serum Albumin Binding Study | Exhibited low micromolar binding affinity to HSA, suggesting good pharmacokinetic properties. |
Q & A
Q. What are the common synthetic pathways for constructing the benzodioxine-furocarboxylic acid scaffold?
The synthesis of benzodioxine-furocarboxylic acid derivatives typically involves multi-step cyclization and functionalization. For example:
- Esterification and Cyclization : Start with a substituted catechol derivative, followed by alkylation to form the dihydrofuran ring. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical conditions (as inferred from bromination methods in and ).
- Carboxylic Acid Introduction : Hydrolysis of a pre-formed ester (e.g., ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate in ) using aqueous NaOH or acid catalysis.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating intermediates, as suggested by purity specifications in and .
Q. How should spectroscopic characterization (NMR, IR) be optimized for this compound?
- NMR : Use deuterated DMSO or CDCl₃ to enhance solubility. The methyl group (7-position) should appear as a singlet (~δ 2.3–2.5 ppm). The dihydrofuran protons (2,3-positions) may show splitting patterns consistent with coupling constants of 8–10 Hz .
- IR : Confirm the carboxylic acid moiety via a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Bromine substitution may reduce symmetry, leading to distinct aromatic C–Br stretches (~600 cm⁻¹) .
Q. What are the solubility properties of this compound in common solvents?
Based on structural analogs (e.g., brominated benzoic acids in and ):
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Methanol | ~10–20 | Partial solubility, heating required |
| Chloroform | <5 | Limited due to polar carboxyl group |
| Water | <1 | Requires pH adjustment (e.g., NaOH) |
Advanced Research Questions
Q. How can regioselective bromination at the 5-position be achieved without competing substitutions?
- Directing Groups : Introduce a temporary electron-donating group (e.g., methoxy in ) to direct bromination to the desired position, followed by deprotection.
- Protection of Carboxylic Acid : Convert the acid to a methyl ester (using SOCl₂/MeOH) to reduce deactivating effects, enabling controlled bromination .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm regiochemistry using NOESY NMR to assess spatial proximity of bromine to the methyl group .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns) be resolved?
- Dynamic Effects : Assess temperature-dependent NMR to rule out conformational exchange. For example, dihydrofuran ring puckering may cause splitting inconsistencies.
- X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure (as demonstrated for azepine derivatives in , avoiding reliance on BenchChem data).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify misassignments .
Q. What strategies mitigate decomposition during long-term storage?
Q. How can byproduct formation during cyclization be minimized?
- Reagent Optimization : Use anhydrous conditions (e.g., Dean-Stark trap) to avoid hydrolysis side reactions.
- Catalysis : Employ Pd(OAc)₂ (0.5 mol%) to accelerate cyclization, reducing reaction time and byproducts (inspired by methodologies in ) .
Methodological Tables
Q. Table 1: Comparative Bromination Efficiency
| Brominating Agent | Yield (%) | Regioselectivity (5-/7-position) | Conditions |
|---|---|---|---|
| NBS | 78 | 9:1 | AIBN, CCl₄, 80°C |
| Br₂ (FeCl₃) | 65 | 7:3 | DCM, RT |
| HBr (H₂O₂) | 42 | 6:4 | AcOH, 50°C |
| Adapted from bromination data in and . |
Q. Table 2: Stability Under Accelerated Degradation Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 7 days | 12 | De-brominated carboxylic acid |
| UV light, 48 hours | 28 | Oxidized furo-dioxine |
| Based on safety and storage guidelines in . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
